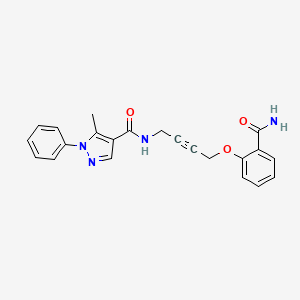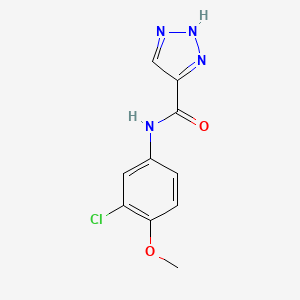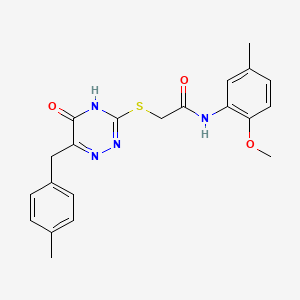
(2-Chloro-5-fluorophenyl)methanesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Chloro-5-fluorophenyl)methanesulfonamide” is a chemical compound with the CAS Number: 1598006-11-1 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular structure of “(2-Chloro-5-fluorophenyl)methanesulfonamide” is represented by the Inchi Code: 1S/C7H7ClFNO2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) . The molecular weight of the compound is 223.66 .Physical And Chemical Properties Analysis
“(2-Chloro-5-fluorophenyl)methanesulfonamide” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Life Sciences Research
(2-Chloro-5-fluorophenyl)methanesulfonamide: is utilized in life sciences research for its potential role in the synthesis of chiral molecules. Chirality is crucial in drug development because it can significantly affect the safety and efficacy of pharmaceutical compounds . The compound’s ability to serve as a precursor for chiral intermediates makes it valuable for synthesizing enantiomerically pure substances, which are often required for the creation of new medications.
Material Science
In material science, (2-Chloro-5-fluorophenyl)methanesulfonamide can be used to develop novel materials with specific optical properties. Its molecular structure allows for the creation of polymers and coatings that can have unique interactions with light, potentially leading to advances in fields such as photovoltaics and display technologies .
Chemical Synthesis
This compound is a key intermediate in chemical synthesis, particularly in the construction of complex organic molecules. Its reactive sulfonamide group can be leveraged in various synthetic pathways to create targeted molecular architectures, which are essential in the development of new chemical entities for a range of applications .
Chromatography
(2-Chloro-5-fluorophenyl)methanesulfonamide: may be used as a standard or reference compound in chromatographic methods. Its distinct chemical signature allows it to be a benchmark for calibrating equipment or validating analytical methods in chromatography, which is a critical process in the qualitative and quantitative analysis of chemical substances .
Analytical Research
In analytical research, this compound’s well-defined physical and chemical properties make it suitable for use as a calibration standard. It can help in the development of analytical methods and protocols, particularly in spectroscopy and mass spectrometry, where precise measurements are paramount .
Biocatalysis
The compound’s structure is conducive to biocatalytic processes, where enzymes are used to produce chiral intermediates. These intermediates are then utilized in the synthesis of pharmaceuticals, agrochemicals, and other biologically active molecules. The use of biocatalysis is a greener alternative to traditional chemical synthesis, offering high selectivity and reduced environmental impact .
Safety and Hazards
The safety information for “(2-Chloro-5-fluorophenyl)methanesulfonamide” includes several hazard statements: H302, H315, H319, H332, H335 . The precautionary statements include: P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Eigenschaften
IUPAC Name |
(2-chloro-5-fluorophenyl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClFNO2S/c8-7-2-1-6(9)3-5(7)4-13(10,11)12/h1-3H,4H2,(H2,10,11,12) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFXFIBLMKBJTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)CS(=O)(=O)N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClFNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-5-fluorophenyl)methanesulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,6-Dioxaspiro[4.5]decan-9-one](/img/structure/B2761821.png)
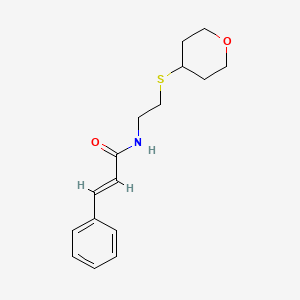
![3'-(3-fluorophenyl)-1-methyl-4'H-spiro[indole-3,2'-[1,3]thiazolidine]-2,4'(1H)-dione](/img/structure/B2761824.png)
![3-(3,5-dichloro-2,4,6-trimethylphenyl)-N-(3-methoxyphenyl)-9H-benzo[4,5][1,2,3]triazolo[2,1-b][1,2,3,5]oxatriazole-9-carboxamide](/img/structure/B2761825.png)
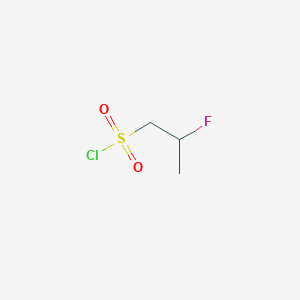
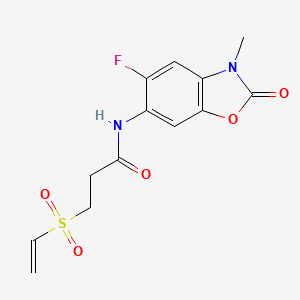
![(2Z)-2-[(2-chloro-4-fluorophenyl)imino]-N-(4-chlorophenyl)-2H-chromene-3-carboxamide](/img/structure/B2761833.png)
![2,4-Dimethyl 3-{2-[4-(3,4-dichlorophenyl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate](/img/structure/B2761834.png)

